molecular formula C10H11FN2O2 B14847865 5-Cyclopropoxy-4-fluoro-N-methylpicolinamide

5-Cyclopropoxy-4-fluoro-N-methylpicolinamide

Cat. No.: B14847865
M. Wt: 210.20 g/mol
InChI Key: YMZONCMQOZHXCB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-fluoro-N-methylpicolinamide is a chemical compound with the molecular formula C10H11FN2O2 and a molecular weight of 210.20 g/mol This compound is of interest due to its unique structural features, which include a cyclopropoxy group, a fluorine atom, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-fluoro-N-methylpicolinamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.

    Picolinamide Formation: The picolinamide moiety is formed by reacting picolinic acid with a suitable amine, such as methylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-fluoro-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-fluoro-N-methylpicolinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

5-cyclopropyloxy-4-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H11FN2O2/c1-12-10(14)8-4-7(11)9(5-13-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

YMZONCMQOZHXCB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)F)OC2CC2

Origin of Product

United States

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